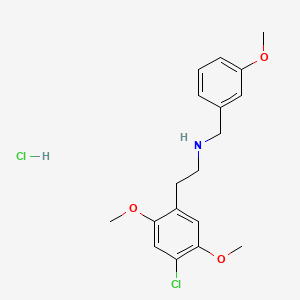

4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride

Overview

Description

25C-NB3OMe (hydrochloride) is a chemical compound that belongs to the phenethylamine class. It is structurally categorized as a phenethylamine and is known for its potent effects on the serotonin receptors. The compound is primarily used as an analytical reference standard in research and forensic applications .

Scientific Research Applications

25C-NB3OMe (hydrochloride) is primarily used in scientific research for the following applications:

Chemistry: It is used as an analytical reference standard for studying the properties and reactions of phenethylamine derivatives.

Biology: The compound is used to investigate the effects on serotonin receptors and other biological targets.

Medicine: Research on 25C-NB3OMe (hydrochloride) includes studying its potential therapeutic effects and toxicological properties.

Mechanism of Action

Target of Action

The primary target of 25C-NB3OMe, also known as 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride, is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the signaling pathways of the brain .

Mode of Action

25C-NB3OMe acts as a potent partial agonist for the 5-HT2A receptor The activation of the 5-HT2A receptor is essential for the hallucinogenic effects of drugs .

Biochemical Pathways

Upon activation of the 5-HT2A receptor, 25C-NB3OMe affects several biochemical pathways. It interacts with serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors . It has a lower affinity at the 5-ht1a receptor .

Pharmacokinetics

It has been found that the compound is metabolized by o-demethylation, o, o-bis-demethylation, and hydroxylation . The compound and its metabolites have been detected in human blood and urine .

Result of Action

The activation of the 5-HT2A receptor by 25C-NB3OMe leads to a range of effects at the molecular and cellular level. It has been found to potently reduce cell viability of neuronal cell lines SH-SY5Y, PC12, and SN4741, indicating a neurotoxic effect . It is also associated with strong open- and closed-eye visuals, including trails, color shifts, brightening, etc .

Action Environment

The action, efficacy, and stability of 25C-NB3OMe can be influenced by various environmental factors. For instance, the compound’s absorption rate can be increased when complexed with HPBCD complexing sugar . Nasal administration has been found to be the most efficient route, which shortens the duration while increasing intensity, but has been attributed to several overdoses and deaths .

Biochemical Analysis

Biochemical Properties

The compound 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride acts as a highly potent partial agonist for the human 5-HT 2A receptor . It has been found to potently reduce cell viability of SH-SY5Y, PC12, and SN4741 cells . The neurotoxicity of 25c-Nb3ome (hydrochloride) on SH-SY5Y cells was further confirmed by using fluorescein diacetate/propidium iodide double staining .

Cellular Effects

The effects of this compound on cells include sublingual numbing, stimulation, hallucinations, dissociation, and anxiety . In vitro studies have shown that 25c-Nb3ome (hydrochloride) exhibits cytotoxicity on neuronal cell lines SH-SY5Y, PC12, and SN471 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the 5-HT 2A receptor . It elevates the expression of phosphorylated extracellular signal-regulated kinase (pERK), but decreases the expression of phosphorylated Akt and phosphorylated Ser9- glycogen synthase kinase 3β (GSK3β) in time- and concentration-dependent manners .

Temporal Effects in Laboratory Settings

It has been found that the compound is more than 50 times more potent than methamphetamine in reducing the viability of SH-SY5Y cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is extremely potent and the effects of the drug increase greatly within a small window of dosage adjustment . Overdose may occur at as little as double an average dose .

Metabolic Pathways

The major metabolic pathways of this compound include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by the glucuronidation, sulfation, and/or N-acetylation of primary metabolites .

Transport and Distribution

It is known that NBOMe-substituted compounds have a diminished absorption rate passing through mucus membranes, but generally remain inactive when taken orally .

Subcellular Localization

It is known that it acts as a potent partial agonist for the human 5-HT 2A receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25C-NB3OMe (hydrochloride) involves several steps, starting with the preparation of the core phenethylamine structure. The synthetic route typically includes the following steps:

Formation of the phenethylamine core: This involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.

Reduction: The nitrostyrene is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as lithium aluminum hydride.

Substitution: The phenethylamine is then reacted with 4-chlorobenzyl chloride in the presence of a base to form 2-(4-chloro-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethanamine.

Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 25C-NB3OMe (hydrochloride) are not well-documented due to its primary use in research and forensic applications. the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

25C-NB3OMe (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogenating agents and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced phenethylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

25I-NBOMe: A close analog with an iodine atom instead of a chlorine atom.

25B-NBOMe: Another analog with a bromine atom instead of a chlorine atom.

2C-C: A phenethylamine derivative without the methoxybenzyl group.

Uniqueness

25C-NB3OMe (hydrochloride) is unique due to its specific substitution pattern, which includes a 4-chloro-2,5-dimethoxyphenyl group and a 3-methoxybenzyl group. This unique structure contributes to its distinct pharmacological properties and high affinity for serotonin receptors .

Properties

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQLGZXDXDMPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-57-0 | |

| Record name | 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25C-NB3OME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)